molecular formula C12H10ClNO2 B3302920 5-Benzyl-3-methylisoxazole-4-carbonyl chloride CAS No. 91961-44-3

5-Benzyl-3-methylisoxazole-4-carbonyl chloride

Cat. No.: B3302920
CAS No.: 91961-44-3
M. Wt: 235.66 g/mol
InChI Key: KJWSRBJLRPTZAR-UHFFFAOYSA-N
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Description

5-Benzyl-3-methylisoxazole-4-carbonyl chloride: is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-3-methylisoxazole-4-carbonyl chloride typically involves the reaction of 5-Benzyl-3-methylisoxazole-4-carboxylic acid with thionyl chloride. The reaction is carried out in an inert solvent such as methylene chloride under cooling conditions to prevent decomposition .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

5-Benzyl-3-methylisoxazole-4-carbonyl chloride has the molecular formula C_{12}H_{10}ClN_{2}O_{2} and a molecular weight of approximately 235.67 g/mol. The compound features a benzyl group attached to a 3-methylisoxazole ring, along with a carbonyl chloride functional group, which enhances its reactivity in various chemical reactions.

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of 5-benzyl-3-methylisoxazole-4-carboxylic acid with thionyl chloride. This reaction yields the acid chloride, which can further participate in nucleophilic acyl substitution reactions to form various derivatives .

Pharmaceutical Applications

  • Antibacterial Agents :
    • This compound has been explored as an intermediate in the synthesis of novel antibacterial agents. Isoxazole derivatives have shown promising activity against Gram-positive bacteria, addressing challenges posed by antibiotic resistance .
    • A notable study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial properties against resistant strains of Staphylococcus aureus .
  • Immunosuppressive Properties :
    • Research indicates that isoxazole derivatives can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), suggesting potential applications in immunosuppressive therapies. This property is particularly relevant for conditions requiring modulation of immune responses .

Case Study 1: Antibacterial Activity

A series of compounds derived from this compound were synthesized and tested for their antibacterial efficacy. The study revealed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as therapeutic agents for treating resistant infections .

Case Study 2: Immunosuppressive Effects

In vitro studies demonstrated that derivatives of this compound could effectively inhibit PHA-induced PBMC proliferation. This suggests that these compounds might be useful in developing new immunosuppressive drugs for autoimmune diseases or organ transplantation .

Mechanism of Action

The exact mechanism of action for 5-Benzyl-3-methylisoxazole-4-carbonyl chloride is not well-documented. isoxazole derivatives generally exert their effects by interacting with specific enzymes or receptors in biological systems. For instance, some isoxazole compounds inhibit the cyclooxygenase enzyme, leading to anti-inflammatory effects .

Biological Activity

5-Benzyl-3-methylisoxazole-4-carbonyl chloride is a compound belonging to the isoxazole family, which is known for its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H10_{10}ClN2_{2}O and a molecular weight of approximately 235.67 g/mol. Its structure includes a benzyl group attached to a 3-methylisoxazole ring, along with a carbonyl chloride functional group, which contributes to its reactivity and biological activity.

Biological Activity

Research indicates that isoxazole derivatives, including this compound, exhibit various biological activities such as:

  • Anti-inflammatory Properties : The compound may inhibit cyclooxygenase enzymes, leading to reduced inflammation.
  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains .
  • Anticancer Potential : Isoxazole derivatives have been investigated for their ability to inhibit cancer cell growth through various mechanisms .

The precise mechanism of action for this compound is not fully elucidated. However, it is believed that the compound interacts with specific enzymes or receptors in biological systems, potentially disrupting cellular processes that lead to therapeutic effects. For instance, it may inhibit enzyme activity by binding to active sites, thus preventing substrate access.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameMolecular FormulaMolecular WeightUnique Features
This compoundC11_{11}H10_{10}ClN2_{2}O235.67 g/molContains a benzyl and methyl group
5-Ethyl-3-methylisoxazole-4-carbonyl chlorideC10_{10}H11_{11}ClN2_{2}O221.64 g/molEthyl group instead of benzyl
5-Methyl-3-phenylisoxazole-4-carbonyl chlorideC12_{12}H11_{11}ClN2_{2}O249.09 g/molLacks the additional benzene ring present in this compound
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chlorideC11_{11}H8_{8}Cl2_{2}N2_{2}O249.09 g/molContains dichlorophenyl substituent

This table highlights how the substitution pattern and functional groups influence the reactivity and biological activity of these compounds.

Case Studies and Research Findings

  • Anti-inflammatory Studies : In vitro studies have shown that compounds similar to this compound can significantly reduce inflammatory markers in cell cultures treated with lipopolysaccharides (LPS) .
  • Antimicrobial Efficacy : A study reported that isoxazole derivatives exhibited antibacterial activity against Staphylococcus aureus strains, suggesting potential for further development in antibiotic therapies .
  • Anticancer Research : Preliminary findings indicate that certain isoxazole derivatives can induce apoptosis in cancer cell lines through modulation of apoptotic pathways, although specific studies on this compound are still limited .

Properties

IUPAC Name

5-benzyl-3-methyl-1,2-oxazole-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-8-11(12(13)15)10(16-14-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWSRBJLRPTZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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